Desmethylclotiazepam

Medicinal Chemistry Structure-Activity Relationship Computational Docking

Desmethylclotiazepam (N-Desmethyl clotiazepam) is the primary active metabolite of the thienodiazepine anxiolytic clotiazepam, with a distinct molecular weight of 304.79 g/mol—a 14.04 g/mol mass difference from the parent drug. This certified analytical reference standard is essential for forensic and clinical toxicology laboratories developing confirmatory LC-MS/MS assays for clotiazepam exposure. Its unique physicochemical profile enables unambiguous chromatographic separation and mass spectrometric differentiation from the parent compound, preventing erroneous quantification. Researchers conducting pharmacokinetic/pharmacodynamic studies require this metabolite standard to deconvolute observed biological effects and accurately attribute activity to either the parent drug or its metabolite. Procure a high-purity (≥98%) reference standard to ensure defensible results in forensic investigations, in vitro GABA-A receptor modulation studies, and robust analytical method validation.

Molecular Formula C15H13ClN2OS
Molecular Weight 304.8 g/mol
Cat. No. B116832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylclotiazepam
Synonyms5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e][1,4]diazepin-2-one;  5-(o-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one
Molecular FormulaC15H13ClN2OS
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl
InChIInChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19)
InChIKeyNDWDXZCLEWQSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylclotiazepam (CAS 33671-37-3): A Key Active Metabolite and Analytical Reference Standard in Thienodiazepine Research


Desmethylclotiazepam (N-Desmethyl clotiazepam) is a thienodiazepine derivative that serves as a primary active metabolite of the anxiolytic drug clotiazepam . It is categorized as a benzodiazepine analog where the fused benzene ring is replaced by a thiophene moiety [1]. As an active metabolite, it contributes to the overall pharmacological profile of its parent drug, making it a critical analytical reference standard for forensic toxicology and in vitro studies of GABA-A receptor modulation . Its role in research is distinct, as it is not a therapeutic agent itself but a key component in understanding the metabolic and pharmacodynamic pathways of thienodiazepines.

Why Desmethylclotiazepam Cannot Be Interchanged with Its Parent Drug or Other Benzodiazepine Metabolites


Generic substitution between Desmethylclotiazepam and its parent compound, clotiazepam, or other benzodiazepine metabolites is scientifically invalid. While both compounds share the thienodiazepine core structure, the N-desmethylation of clotiazepam creates a distinct chemical entity with a different molecular weight (304.79 g/mol vs. 318.83 g/mol) and a significantly altered pharmacokinetic profile [1]. This metabolic step is a primary point of differentiation, and the metabolite is reported to have weaker pharmacological activity compared to the parent drug [2]. In forensic and clinical toxicology, distinguishing between the parent drug and its active metabolite is essential for accurately interpreting drug exposure, timing of ingestion, and potential toxicity [3]. Therefore, substituting one for the other in any quantitative assay or research context would lead to erroneous conclusions regarding potency, concentration, and biological effect.

Quantitative Evidence Guide: Desmethylclotiazepam Differentiation from Clotiazepam and Structural Analogs


Structural Differentiation: Thienodiazepine Core vs. Classical Benzodiazepine Scaffold

The primary structural differentiator of Desmethylclotiazepam and its parent drug class is the thienodiazepine core, where the fused benzene ring found in classical benzodiazepines is replaced with a thiophene ring [1]. This replacement alters the compound's electronic properties, which are hypothesized to be the main drivers of biological activity rather than the structural differences themselves [2]. Quantitative structure-activity-amino acid relationship (QSAAR) analysis via molecular docking has shown that thienodiazepines, as a class, engage key amino acids in the GABA-A receptor (including GLN1239, SER1240, THR1242, and VAL1247) to exert their effect, with the model demonstrating a significant correlation (R-value = 0.77) between interacting amino acids and activity [3].

Medicinal Chemistry Structure-Activity Relationship Computational Docking

Comparative Pharmacology: Reduced Potency of the Active Metabolite Desmethylclotiazepam

Desmethylclotiazepam is an active metabolite formed from the N-demethylation of clotiazepam . A direct comparison of its pharmacological potency indicates that while it retains activity, its effect is 'weaker' than that of its parent compound, clotiazepam [1]. This reduction in potency is a critical differentiating factor for researchers conducting in vitro studies or interpreting in vivo pharmacodynamic effects where the metabolite's contribution must be deconvoluted from that of the parent drug.

Pharmacokinetics Metabolism GABA Receptor Pharmacology

Physicochemical Differentiation for Analytical Method Development

Desmethylclotiazepam and clotiazepam are readily distinguishable by their physicochemical properties, which are foundational for developing selective analytical methods. The most fundamental difference is molecular weight: Desmethylclotiazepam has a molar mass of 304.79 g/mol , while clotiazepam is heavier at 318.83 g/mol [1]. This mass difference, along with the resulting changes in properties like predicted LogP (3.25 for Desmethylclotiazepam ), provides the basis for their separation and identification in techniques such as liquid chromatography-mass spectrometry (LC-MS).

Analytical Chemistry Mass Spectrometry Chromatography

Forensic Utility: Distinguishing Ingestion from In Vitro Spiking

In forensic toxicology, the ability to detect both a parent drug and its specific metabolite is critical for differentiating authentic drug ingestion from sample adulteration (e.g., spiking urine with crushed pills). High-resolution targeted screens for benzodiazepines and their analogs, which include metabolite identification, have improved specificity over traditional immunoassays [1]. The detection of Desmethylclotiazepam, a specific metabolite of clotiazepam, provides definitive evidence of in vivo metabolism and thus, actual drug exposure, a conclusion that cannot be made from detecting the parent drug alone.

Forensic Toxicology Drug Screening Urinalysis

Primary Research and Industrial Applications for Desmethylclotiazepam


Forensic and Clinical Toxicology: Validation of Confirmatory LC-MS/MS Assays

This application stems directly from the forensic utility evidence. Procurement of a certified Desmethylclotiazepam reference standard is essential for forensic and clinical toxicology laboratories developing and validating confirmatory assays (e.g., LC-MS/MS) for clotiazepam exposure [1]. The standard allows for the accurate identification and quantification of this specific metabolite in biological matrices (urine, blood). This is critical for definitively proving in vivo drug metabolism, distinguishing genuine ingestion from sample tampering, and interpreting the timing and extent of drug exposure with greater confidence than assays that only target the parent drug [1].

Pharmacokinetic and Metabolism Studies: Deconvoluting Parent vs. Metabolite Effects

Based on the comparative pharmacology evidence, researchers studying the pharmacokinetics and pharmacodynamics of clotiazepam require the metabolite standard to deconvolute the drug's effects [1]. Since Desmethylclotiazepam is an active, albeit weaker, metabolite [2], its separate quantification in in vitro and in vivo models is necessary to accurately attribute observed biological effects to either the parent drug or its metabolite. This is a critical step in building accurate PK/PD models and understanding the complete mechanism of action of the parent compound.

Analytical Method Development: Differentiation via Physicochemical Properties

Leveraging the established physicochemical differences, this compound is essential for method development in analytical chemistry [1]. The 14.04 g/mol mass difference from clotiazepam provides the necessary selectivity for chromatographic separation and mass spectrometric detection [1][2]. Analytical chemists procuring this reference standard can develop robust methods for the simultaneous quantification of clotiazepam and its major metabolite, ensuring accurate results in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethylclotiazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.